molecular formula C7H6BrNO4S2 B12091843 3-(4-Bromo-5-sulfamoylthiophen-2-yl)prop-2-enoic acid

3-(4-Bromo-5-sulfamoylthiophen-2-yl)prop-2-enoic acid

Cat. No.: B12091843
M. Wt: 312.2 g/mol
InChI Key: SRFZPETUBAUHGW-OWOJBTEDSA-N
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Description

3-(4-Bromo-5-sulfamoylthiophen-2-yl)prop-2-enoic acid is a complex organic compound with the molecular formula C7H6BrNO4S2 This compound features a thiophene ring substituted with bromine and a sulfonamide group, and it is connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-5-sulfamoylthiophen-2-yl)prop-2-enoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-5-sulfamoylthiophen-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, sulfonamide derivatives, and coupled products with extended conjugation or additional functional groups.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-5-sulfamoylthiophen-2-yl)prop-2-enoic acid depends on its specific application and the target it interacts with. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the sulfonamide group can enhance its binding affinity to certain proteins, while the bromine atom may facilitate interactions with hydrophobic pockets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-5-sulfamoylthiophen-2-yl)prop-2-enoic acid is unique due to the combination of the thiophene ring, bromine atom, and sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H6BrNO4S2

Molecular Weight

312.2 g/mol

IUPAC Name

(E)-3-(4-bromo-5-sulfamoylthiophen-2-yl)prop-2-enoic acid

InChI

InChI=1S/C7H6BrNO4S2/c8-5-3-4(1-2-6(10)11)14-7(5)15(9,12)13/h1-3H,(H,10,11)(H2,9,12,13)/b2-1+

InChI Key

SRFZPETUBAUHGW-OWOJBTEDSA-N

Isomeric SMILES

C1=C(SC(=C1Br)S(=O)(=O)N)/C=C/C(=O)O

Canonical SMILES

C1=C(SC(=C1Br)S(=O)(=O)N)C=CC(=O)O

Origin of Product

United States

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